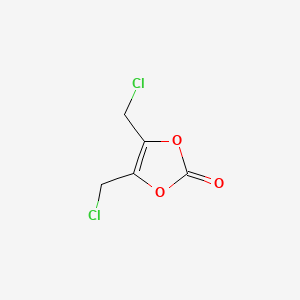
Cadaverine-15N2 Dihydrochloride
Übersicht
Beschreibung
Cadaverine-15N2 Dihydrochloride is an organic compound, a derivative of cadaverine. It is an odorless, colorless, crystalline solid that is soluble in water and alcohol. It is used as a reagent in biochemical and physiological research and has a wide range of applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Green Chemical and Biological Synthesis
Cadaverine has great potential to be used as an important monomer for the development of a series of high value-added products . The most promising strategies for cadaverine synthesis involve using green chemical and bioconversion technologies . This includes the specific biosynthetic pathways of cadaverine from different substrates .
Plant Physiology
Cadaverine can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .
Medical Applications
Cadaverine can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Renewable Polymers
Much attention is focused on the renewable polymers made by cadaverine, such as polyamide, polyurethane, and polyurea .
High-Performance Polyamide Materials
High-performance polyamide nylon 5X materials (for example, nylon 52, 5T, 54, 56, 510, 516 or 518, and so on) have excellent properties in terms of mechanical strength, air permeability, moisture absorption, and flame retardancy, and can be used in many important fields such as chemical fibers and engineering plastics .
Synthesis of Pentamethylene Diisocyanate (PDI)
Pentamethylene diisocyanate (PDI), a new aliphatic isocyanate, can be synthesized from cadaverine and be applied in polyurethane coatings and adhesives .
Crystallization of Proteins
Cadaverine dihydrochloride may be used for the crystallization of maltose-binding protein (MBP)-parathyroid hormone receptor (PTH1R) extracellular domain (ECD)-His 6 fusion protein .
Chromatographic Quantification
Cadaverine dihydrochloride has been used as a standard compound for the chromatographic quantification of biogenic amines in fish tissue samples .
Eigenschaften
IUPAC Name |
pentane-1,5-di(15N2)amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLEIGUMSBZQP-SGHMELATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])CC[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadaverine-15N2 Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)